1-(2-trifluoromethanesulfonylphenyl)piperazine hydrochloride
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Overview
Description
1-(2-Trifluoromethanesulfonylphenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a trifluoromethanesulfonyl group attached to a phenyl ring, which is further connected to a piperazine moiety
Preparation Methods
The synthesis of 1-(2-trifluoromethanesulfonylphenyl)piperazine hydrochloride typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Trifluoromethanesulfonylphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form corresponding phenols or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Trifluoromethanesulfonylphenyl)piperazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Material Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Chemical Research: The compound is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(2-trifluoromethanesulfonylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2-Trifluoromethanesulfonylphenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(3-Trifluoromethylphenyl)piperazine: This compound has a trifluoromethyl group instead of a trifluoromethanesulfonyl group, which may result in different chemical and biological properties.
1-(2-Chlorophenyl)piperazine: The presence of a chlorine atom instead of a trifluoromethanesulfonyl group can lead to variations in reactivity and applications.
1-(2-Methoxyphenyl)piperazine: The methoxy group can influence the compound’s solubility and interaction with biological targets.
Properties
CAS No. |
2731014-43-8 |
---|---|
Molecular Formula |
C11H14ClF3N2O2S |
Molecular Weight |
330.8 |
Purity |
95 |
Origin of Product |
United States |
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